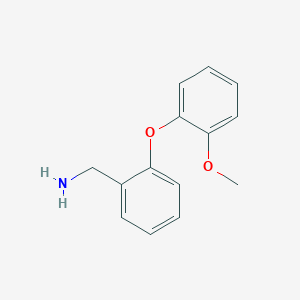

2-(2-Methoxyphenoxy)-benzylamine

Description

BenchChem offers high-quality 2-(2-Methoxyphenoxy)-benzylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-Methoxyphenoxy)-benzylamine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

[2-(2-methoxyphenoxy)phenyl]methanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO2/c1-16-13-8-4-5-9-14(13)17-12-7-3-2-6-11(12)10-15/h2-9H,10,15H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWGYZVSQZSOVOS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1OC2=CC=CC=C2CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: N-[2-(2-Methoxyphenoxy)ethyl]benzylamine (CAS 3246-03-5)

[1][2][3][4][5]

Executive Summary

N-[2-(2-Methoxyphenoxy)ethyl]benzylamine (CAS 3246-03-5) is a specialized secondary amine intermediate and critical impurity reference standard in the pharmaceutical manufacturing of Carvedilol , a non-selective beta-blocker/alpha-1 blocker used to treat heart failure and hypertension.[1][]

In the context of drug development, this compound serves two primary roles:

-

Process Impurity Standard: It is identified as Carvedilol Impurity II (or a related compound variant depending on the pharmacopeia).[] Its presence must be monitored and controlled during the alkylation of 2-(2-methoxyphenoxy)ethylamine with carbazole epoxides.

-

Synthetic Intermediate: It functions as a N-benzyl protected building block, allowing for selective alkylation at the secondary amine or preventing over-alkylation during convergent synthesis strategies.[]

This guide provides a comprehensive technical analysis of its physicochemical properties, validated synthesis protocols for reference standard generation, and its role in quality control workflows.[]

Chemical Identity & Physicochemical Profile[1][4][5][6][7][8][9][10][11]

| Property | Specification |

| CAS Number | 3246-03-5 |

| IUPAC Name | N-Benzyl-2-(2-methoxyphenoxy)ethanamine |

| Synonyms | N-[2-(o-Methoxyphenoxy)ethyl]benzylamine; Carvedilol Impurity II |

| Molecular Formula | C₁₆H₁₉NO₂ |

| Molecular Weight | 257.33 g/mol |

| Appearance | Pale yellow viscous liquid (syrup) or low-melting solid |

| Solubility | Soluble in Methanol, DCM, Ethyl Acetate; Sparingly soluble in water |

| pKa (Predicted) | ~9.2 (Secondary Amine) |

| Stability | Hygroscopic; sensitive to oxidation (store under inert gas) |

Synthetic Pathways & Production Protocols

Primary Route: Reductive Amination (Recommended)

The most robust method for synthesizing high-purity CAS 3246-03-5 (e.g., for use as an analytical standard) is the reductive amination of benzaldehyde with 2-(2-methoxyphenoxy)ethylamine.[] This route avoids the formation of tertiary amine byproducts common in direct alkylation.[]

Reaction Scheme:

-

Condensation: Benzaldehyde + 2-(2-Methoxyphenoxy)ethylamine → Imine Intermediate (-H₂O)[]

-

Reduction: Imine + NaBH₄ → N-[2-(2-Methoxyphenoxy)ethyl]benzylamine []

Step-by-Step Protocol

-

Reagents:

-

2-(2-Methoxyphenoxy)ethylamine (CAS 1836-62-0): 1.0 equiv[]

-

Benzaldehyde: 1.05 equiv[]

-

Sodium Borohydride (NaBH₄): 1.5 equiv[]

-

Solvent: Methanol (anhydrous)[]

-

Magnesium Sulfate (MgSO₄): Desiccant[]

-

-

Procedure:

-

Imine Formation: Dissolve 2-(2-methoxyphenoxy)ethylamine (10 mmol) in anhydrous Methanol (30 mL). Add Benzaldehyde (10.5 mmol) dropwise.[] Add MgSO₄ (2 g) to absorb water and drive equilibrium.[] Stir at Room Temperature (RT) for 4–6 hours. Monitor by TLC (disappearance of amine).

-

Reduction: Cool the mixture to 0°C. Carefully add NaBH₄ (15 mmol) in small portions (exothermic hydrogen evolution).

-

Workup: Stir at RT for 2 hours. Quench with water (10 mL). Evaporate methanol under reduced pressure. Extract the aqueous residue with Dichloromethane (DCM) (3 x 20 mL).[]

-

Purification: Wash combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify via flash column chromatography (Silica gel; Hexane:Ethyl Acetate gradient) to obtain the pale yellow oil.[]

-

Synthesis Workflow Diagram[4]

Figure 1: Reductive amination pathway for the synthesis of CAS 3246-03-5.

Therapeutic & Industrial Applications[4][6]

Role in Carvedilol Manufacturing

Carvedilol is synthesized by opening the epoxide ring of 4-(oxiran-2-ylmethoxy)-9H-carbazole with an amine.[] CAS 3246-03-5 appears in this process through two mechanisms:

-

Impurity Formation: If the starting material (2-(2-methoxyphenoxy)ethylamine) contains residual benzyl-protected precursors from its own synthesis, CAS 3246-03-5 is carried forward.[]

-

Protected Synthesis Strategy: Some high-yield routes intentionally use CAS 3246-03-5 as the nucleophile to react with the carbazole epoxide.[] The bulky benzyl group prevents bis-alkylation (a common side reaction where one amine reacts with two epoxide molecules).[] After coupling, the benzyl group is removed via catalytic hydrogenolysis (H₂/Pd-C) to yield Carvedilol.[]

Analytical Standard Usage

In QC laboratories, CAS 3246-03-5 is a mandatory System Suitability Standard .[]

-

HPLC Method: Reverse Phase C18.

-

Mobile Phase: Acetonitrile : Water (with 0.1% H₃PO₄ or Formic Acid).[]

-

Detection: UV at 240 nm or 285 nm.[]

-

Retention Time: It typically elutes after the primary amine (CAS 1836-62-0) due to the increased hydrophobicity of the benzyl group.[]

Carvedilol Impurity Pathway[4][12]

Figure 2: Formation of Carvedilol and its N-Benzyl impurity (Impurity C) derived from CAS 3246-03-5.[1][][3]

Handling & Safety (SDS Summary)

Hazard Classification:

-

Skin Corrosion/Irritation: Category 1B (Causes severe skin burns and eye damage).[]

-

Acute Toxicity: Harmful if swallowed.[]

Safety Protocols:

-

PPE: Neoprene gloves, chemical splash goggles, and face shield are mandatory.[]

-

Storage: Store under nitrogen or argon at 2–8°C. The compound is an amine and will absorb CO₂ from the air (forming carbamates) and oxidize if left exposed.[]

-

Spill Response: Neutralize with weak acid (e.g., dilute acetic acid) before disposal, or absorb with inert material (vermiculite).[]

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11821241, N-Benzyl-2-(2-methoxyphenoxy)ethylamine.[] Retrieved from [Link][]

Technical Monograph: 2-(2-Methoxyphenoxy)ethylamine (CAS 1836-62-0)

[1][2][3][4][5][6]

Executive Summary

2-(2-Methoxyphenoxy)ethylamine (CAS 1836-62-0) is a critical aryloxyalkylamine scaffold extensively utilized in medicinal chemistry.[1][2][3][4] While primarily recognized as the strategic "right-hand" building block for the blockbuster antihypertensive Carvedilol , this molecule possesses intrinsic pharmacological activity as a 5-HT1A receptor partial agonist and

This guide synthesizes the physicochemical properties, optimized synthetic routes, and pharmacological applications of 2-(2-Methoxyphenoxy)ethylamine, designed for researchers requiring high-fidelity technical data.

Part 1: Chemical Identity & Physicochemical Profile

The compound exists primarily as a free base liquid under standard conditions, though it is frequently handled as a hydrochloride salt for improved stability.

Nomenclature & Identification

| Parameter | Detail |

| CAS Registry Number | 1836-62-0 |

| IUPAC Name | 2-(2-Methoxyphenoxy)ethanamine |

| Synonyms | 1-(2-Aminoethoxy)-2-methoxybenzene; Guaiacoxyethylamine; |

| SMILES | COc1ccccc1OCCN |

| InChI Key | CKJRKLKVCHMWLV-UHFFFAOYSA-N |

Physical Properties

| Property | Value | Notes |

| Molecular Formula | ||

| Molecular Weight | 167.21 g/mol | |

| Physical State | Colorless to pale yellow liquid | May darken upon air oxidation. |

| Boiling Point | 98–100 °C @ 0.4 mmHg | High vacuum required for distillation. |

| Density | ~1.11 g/mL | |

| Solubility | Soluble in DMSO, Methanol, Chloroform | Low solubility in water (Free Base). |

| pKa | ~9.5 (Amine) | Estimated based on phenoxyethylamine analogs. |

Part 2: Synthetic Routes & Optimization

The synthesis of 2-(2-Methoxyphenoxy)ethylamine generally proceeds via the functionalization of Guaiacol (2-methoxyphenol) . Two primary methodologies dominate: the classical Gabriel Synthesis (high purity) and the Industrial Epoxide/Azide or One-Pot Urea routes (cost-effective).

Method A: The Modified Gabriel Synthesis (Laboratory Scale)

This route is preferred for research applications requiring high purity (>98%) as it avoids the formation of secondary amine byproducts common in direct alkylation.

Protocol:

-

O-Alkylation : React Guaiacol with 1,2-dibromoethane (excess) or

-(2-bromoethyl)phthalimide in the presence of-

Critical Step: Use anhydrous conditions to prevent hydrolysis of the alkyl halide.

-

-

Deprotection : The resulting phthalimide intermediate is treated with hydrazine hydrate (

) in refluxing ethanol. -

Workup : Acidify to precipitate phthalhydrazide, filter, then basify the filtrate to extract the free amine.

Method B: Industrial "One-Pot" Urea Process

Recent patent literature describes a greener approach utilizing urea and ethanolamine to generate an oxazolidinone intermediate in situ, which then reacts with guaiacol. This avoids hazardous hydrazine and expensive alkyl halides.

Visualization: Synthetic Pathways

The following diagram illustrates the logical flow of the Gabriel synthesis and its convergence into the Carvedilol pathway.

Figure 1: Synthetic workflow from Guaiacol to the target amine and its downstream application in Carvedilol synthesis.

Part 3: Pharmacological Significance & Applications[7]

The Carvedilol Connection

The primary industrial application of CAS 1836-62-0 is as the nucleophile in the synthesis of Carvedilol , a non-selective

Intrinsic Pharmacology (The "Hidden" Activity)

Beyond being a passive intermediate, the 2-(2-methoxyphenoxy)ethylamine scaffold itself exhibits biological activity. Research indicates it functions as a pharmacophore mimicking the neurotransmitter serotonin.

-

5-HT1A Receptor : Partial agonist activity.[5] The 2-methoxy group mimics the indole ring electronics of serotonin.

- -Adrenergic Receptor : Antagonist activity.[5]

-

Relevance : This dual activity profile is exploited in the design of "mixed" ligands for neuropsychiatric disorders (anxiety, depression) where balancing serotonergic and adrenergic modulation is desired.

Analytical Characterization Standards

To validate the identity of synthesized or purchased material, the following spectral signatures are expected:

-

NMR (CDCl

- 6.8–7.0 ppm (m, 4H, Aromatic)

-

4.05 ppm (t, 2H,

-

3.85 ppm (s, 3H,

-

3.08 ppm (t, 2H,

-

1.6 ppm (br s, 2H,

-

IR Spectrum :

-

Primary amine doublets (~3300–3400 cm

). -

Ether stretch (~1250 cm

).

-

Part 4: Handling, Safety, and Storage (SDS Summary)

Hazard Classification : Corrosive (Category 1B). Signal Word : DANGER

| Hazard Statement | Description |

| H302 | Harmful if swallowed.[2] |

| H314 | Causes severe skin burns and eye damage.[2] |

| H318 | Causes serious eye damage.[2] |

Storage Protocol :

-

Atmosphere : Air-sensitive.[6] Store under Argon or Nitrogen . The amine group readily absorbs

from the air to form carbamates, and the electron-rich phenol ether can oxidize. -

Temperature : 2–8°C (Refrigerated) recommended for long-term stability.

-

Incompatibility : Strong oxidizing agents, acid chlorides, acid anhydrides.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1713005, 2-(2-Methoxyphenoxy)ethyl amine. Retrieved from [Link]

- Google Patents (CN113861047B).Synthesis method of 2-(2-methoxyphenoxy) ethylamine.

Sources

- 1. 2-(2-Methoxyphenoxy)ethylamine | 1836-62-0 [chemicalbook.com]

- 2. 2-(2-Methoxyphenoxy)ethyl amine | C9H13NO2 | CID 1713005 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-(2-Methoxyphenoxy) Ethylamine Supplier | Punagri [punagri.com]

- 4. 2-(2-Methoxy Phenoxy) Ethyl Amine Manufacturer in India | Vihita Bio [vihita-bio.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. 2-(2-Methoxyphenoxy)ethylamine, 97%, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.no]

Advanced Synthesis and Mechanistic Role of 2-(2-Methoxyphenoxy)ethylamine and Its N-Benzyl Derivative in Carvedilol Production

Executive Summary

Carvedilol is a highly effective, non-selective β-adrenergic and α₁-adrenergic receptor antagonist utilized globally for the management of congestive heart failure and hypertension. The architectural core of Carvedilol is synthesized via the nucleophilic ring-opening of 4-(2,3-epoxypropoxy)carbazole by a specific amine intermediate. While the primary aliphatic amine building block is 2-(2-methoxyphenoxy)ethylamine (CAS 1836-62-0) [1], direct synthesis often suffers from severe over-alkylation. To circumvent this, modern pharmaceutical workflows employ its protected analog, N-benzyl-2-(2-methoxyphenoxy)ethylamine (CAS 3246-03-5) [2]—frequently categorized in synthetic literature under methoxyphenoxy-benzylamine derivatives.

This technical guide dissects the mechanistic causality behind the "bis-impurity" formation, provides a self-validating protocol for the N-benzyl protection strategy, and maps the pharmacological pathways of the final active pharmaceutical ingredient (API).

Mechanistic Rationale: The "Bis-Impurity" Dilemma

The control of pharmaceutical impurities is a critical issue in API development[3]. In the traditional synthesis of Carvedilol, 4-(2,3-epoxypropoxy)carbazole is reacted directly with 2-(2-methoxyphenoxy)ethylamine.

The Causality of Over-Alkylation: The initial ring-opening reaction yields Carvedilol, which contains a newly formed secondary amine. Thermodynamically and kinetically, this secondary amine is more nucleophilic than the starting primary amine. Consequently, as the reaction progresses, the newly formed Carvedilol competes with the starting material to attack unreacted epoxide. This secondary reaction generates N,N-bis[3-(9H-carbazol-4-yloxy)-2-hydroxypropyl]-2-(2-methoxyphenoxy)ethylamine , commonly known as the "bis-impurity." Literature indicates that direct alkylation processes typically result in a 10–15% yield of this toxic bis-impurity[4], which is notoriously difficult to remove via standard recrystallization.

The N-Benzyl Protection Strategy: To establish a high-fidelity synthetic route, researchers utilize[2]. By pre-protecting the primary amine with a benzyl group, the initial epoxide ring-opening yields a tertiary amine (N-benzyl carvedilol). This tertiary amine lacks a reactive N-H bond and is heavily sterically hindered, completely blocking any subsequent reaction with the epoxide[4].

Figure 1: Synthetic workflow demonstrating the N-benzyl protection strategy to prevent bis-alkylation.

Experimental Protocol: A Self-Validating System

As an application scientist, it is imperative to design protocols where each phase acts as a self-validating checkpoint. The following methodology ensures high-purity Carvedilol synthesis using the N-benzyl derivative[2].

Phase 1: Epoxide Ring-Opening (Formation of N-Benzyl Carvedilol)

-

Reagent Preparation : Charge a dry, nitrogen-purged reaction vessel with 4-(2,3-epoxypropoxy)carbazole (1.0 eq) and absolute ethanol (5 volumes).

-

Causality: Ethanol acts as a protic solvent. It hydrogen-bonds with the epoxide oxygen, increasing its electrophilicity and significantly lowering the activation energy for nucleophilic attack.

-

-

Amine Addition : Add N-benzyl-2-(2-methoxyphenoxy)ethylamine (1.05 eq) dropwise at room temperature.

-

Causality: A slight stoichiometric excess of the amine ensures complete consumption of the epoxide, preventing unreacted epoxide from complicating downstream purification.

-

-

Reflux & Validation : Heat the mixture to reflux (75–80 °C) for 4–6 hours.

-

Self-Validation Checkpoint: Monitor via Thin-Layer Chromatography (TLC; Eluent: Hexane/Ethyl Acetate 1:1). The reaction is complete when the epoxide spot (Rf ~0.6) disappears entirely, replaced by a single spot for the tertiary amine intermediate (Rf ~0.4).

-

-

Isolation : Concentrate the mixture under reduced pressure. The resulting N-benzyl carvedilol is a viscous oil, utilized directly in the next step.

Phase 2: Catalytic Hydrogenolysis (Debenzylation)

-

Catalyst Loading : Dissolve the crude N-benzyl carvedilol in methanol (10 volumes). Add 10% Palladium on Carbon (Pd/C) (0.1 eq by weight).

-

Causality: Methanol provides excellent solubility for the intermediate and facilitates optimal hydrogen gas diffusion to the catalyst surface.

-

-

Acidification : Add a catalytic amount of glacial acetic acid (0.1 eq).

-

Causality: Mild acidification protonates the newly formed secondary amine (Carvedilol). This prevents the basic nitrogen lone pair from coordinating with and poisoning the palladium catalyst, thereby driving the equilibrium forward.

-

-

Hydrogenation & Validation : Purge the vessel with H₂ gas and maintain a pressure of 3-4 atm at 40 °C for 8 hours.

-

Self-Validation Checkpoint: Monitor via HPLC. The system validates completion when the N-benzyl peak (<0.1% AUC) is entirely replaced by the Carvedilol API peak.

-

-

Filtration : Filter the mixture through a Celite pad to remove the Pd/C catalyst. Concentrate the filtrate and recrystallize from ethyl acetate to yield pharmaceutical-grade Carvedilol (>99.5% purity)[4].

Quantitative Data: Route Comparison

The thermodynamic and yield advantages of utilizing the N-benzyl protected intermediate over the direct primary amine route are summarized below.

| Parameter | Direct Alkylation Route | N-Benzyl Protection Route |

| Amine Intermediate | 2-(2-Methoxyphenoxy)ethylamine | N-Benzyl-2-(2-methoxyphenoxy)ethylamine |

| Epoxide Equivalents | 1.0 – 1.5 eq | 1.05 eq |

| Bis-Impurity Formation | 10.0% – 15.0% | < 0.1% |

| Overall Yield | 65% – 70% | 85% – 90% |

| Final HPLC Purity | < 95.0% (Pre-crystallization) | > 99.5% |

Pharmacological Grounding: Carvedilol's Mechanism of Action

Once synthesized, Carvedilol exhibits a unique pharmacological profile. Beyond its well-documented competitive antagonism of β₁/β₂ and α₁ adrenergic receptors, recent literature highlights its unique efficacy in treating cardiac arrhythmias by inhibiting store overload-induced calcium release (SOICR) through the ryanodine receptor 2 (RyR2) channel[3].

Figure 2: Pharmacological mechanism of Carvedilol targeting adrenergic receptors and RyR2 channels.

References

-

Apicule. "2-(2-Methoxyphenoxy)ethylamine (CAS No: 1836-62-0) API Intermediate Manufacturers." Apicule Chemical Directory. URL:[Link]

-

ResearchGate. "Convenient Synthesis of Carvedilol Utilizing 3-(9H-Carbazol-4-yloxy)-1-chloropropan-2-yl Phenyl Carbonate as a Key Intermediate." ChemInform. URL:[Link]

-

QuickCompany. "Process For The Preparation Of Carvedilol Free From Bis Impurity." Patent WO0187837A1. URL:[Link]

- Google Patents. "EP0231444A2 - Optically active isomers and racemate of 1-(benztriazol-4-yloxy)-3-[2-(2-methoxyphenoxy)-ethylamino]." European Patent Office.

Sources

- 1. apicule.com [apicule.com]

- 2. EP0231444A2 - Optically active isomers and racemate of 1-(benztriazol-4-yloxy)-3-[2-(2-methoxyphenoxy)-ethylamino]-2-propanol, process for their preparation as well as their use as medicaments - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. Process For The Preparation Of Carvedilol Free From Bis Impurity [quickcompany.in]

Comprehensive Technical Guide to 2-(2-Methoxyphenoxy)benzylamine: Nomenclature, Structural Identity, and Analytical Workflows

Executive Summary

2-(2-Methoxyphenoxy)benzylamine is a highly versatile bi-aromatic scaffold utilized extensively in medicinal chemistry, material science, and industrial applications. Characterized by a benzylamine core substituted with a bulky, electron-rich methoxyphenoxy moiety, this compound serves as a critical building block for synthesizing therapeutics targeting neurological disorders and complex biochemical pathways . Beyond pharmacology, it has demonstrated significant utility as an anti-corrosion agent for mild steel in hydrochloric acid environments . This whitepaper deconstructs its nomenclature, physicochemical properties, and provides self-validating experimental protocols for its synthesis and characterization.

Nomenclature and Structural Deconstruction

To utilize this compound effectively in patent landscaping or database querying, researchers must understand its structural nomenclature conventions.

-

Core Scaffold: The parent structure is a primary amine attached to a methyl group on a benzene ring, designated systematically as methanamine (or benzylamine).

-

Substituent Logic: The phenyl ring of the benzylamine is substituted at the ortho (2-) position with a phenoxy group. This phenoxy group is further substituted at its own ortho position with a methoxy (-OCH3) group.

-

IUPAC Name: Following systematic rules, the primary functional group dictates the parent structure. Thus, the exact systematic IUPAC name is [2-(2-methoxyphenoxy)phenyl]methanamine .

-

CAS Index Name: The Chemical Abstracts Service prioritizes the benzenemethanamine parent, resulting in the index name Benzenemethanamine, 2-(2-methoxyphenoxy)- .

Physicochemical Properties & Database Identifiers

The compound is typically synthesized and handled as a hydrochloride salt to enhance aqueous solubility and prevent the oxidative degradation common to free primary amines. Key quantitative data is summarized below:

| Property | Value |

| Systematic IUPAC Name | [2-(2-methoxyphenoxy)phenyl]methanamine |

| CAS Index Name | Benzenemethanamine, 2-(2-methoxyphenoxy)- |

| CAS Registry Number (Free Base) | 870121-39-4 |

| CAS Registry Number (HCl Salt) | 870061-70-4 |

| Molecular Formula (Free Base) | C14H15NO2 |

| Molecular Weight (Free Base) | 229.27 g/mol |

| Molecular Weight (HCl Salt) | 265.74 g/mol |

| Common Synonyms | 2-(2-Methoxyphenoxy)benzylamine; AM-1525 |

Synthetic Methodology: A Causality-Driven Protocol

The synthesis of 2-(2-methoxyphenoxy)benzylamine relies on a highly efficient two-step sequence: Nucleophilic Aromatic Substitution (SNAr) followed by nitrile reduction. The protocol below is designed as a self-validating system to ensure high yield and purity at each stage.

Step 1: Nucleophilic Aromatic Substitution (SNAr)

-

Procedure: Dissolve 2-fluorobenzonitrile (1.0 eq) and 2-methoxyphenol (guaiacol, 1.1 eq) in anhydrous N,N-Dimethylformamide (DMF). Add Potassium Carbonate (K2CO3, 1.5 eq). Stir the mixture at 100°C for 12 hours.

-

Causality: The highly electronegative fluorine atom is activated by the electron-withdrawing ortho-nitrile group, making it an optimal leaving group for SNAr. K2CO3 acts as a mild base to deprotonate the phenol, generating a highly nucleophilic phenoxide. DMF, a polar aprotic solvent, is chosen specifically because it leaves the phenoxide unsolvated and highly reactive, accelerating the reaction rate.

-

Self-Validation Check: Monitor via Thin Layer Chromatography (TLC) using Hexanes/Ethyl Acetate (3:1). The reaction is only quenched when the 2-fluorobenzonitrile spot is completely consumed, preventing downstream contamination.

Step 2: Nitrile Reduction & Salt Formation

-

Procedure: Cool a suspension of Lithium Aluminum Hydride (LiAlH4, 2.0 eq) in anhydrous Tetrahydrofuran (THF) to 0°C. Add the intermediate 2-(2-methoxyphenoxy)benzonitrile dropwise. Reflux for 4 hours. Quench using the Fieser method (n mL H2O, n mL 15% NaOH, 3n mL H2O). Isolate the free base, dissolve in diethyl ether, and bubble HCl gas to precipitate the salt.

-

Causality: LiAlH4 is a potent reducing agent necessary to fully reduce the robust C≡N triple bond to a primary amine. The Fieser quench is critical; it traps the aluminum byproducts in a granular, easily filterable crystalline lattice, maximizing the recovery of the amine free base. Conversion to the HCl salt stabilizes the amine against atmospheric CO2 and oxidation .

-

Self-Validation Check: Infrared (IR) spectroscopy of the crude free base must confirm the total disappearance of the sharp C≡N stretch at ~2220 cm⁻¹ and the emergence of broad N-H stretches at 3300–3400 cm⁻¹.

Fig 1. Synthetic workflow and self-validation steps for 2-(2-Methoxyphenoxy)benzylamine.

Analytical Validation Protocol

To ensure the integrity of biological or material science assays, the synthesized compound must undergo rigorous analytical validation. The following protocol establishes a self-validating loop where mass identification precedes structural elucidation, preventing the misinterpretation of NMR spectra derived from degraded aliquots.

-

Step 1: Reverse-Phase HPLC Purification: The crude HCl salt is dissolved in a water/acetonitrile gradient (with 0.1% TFA) and passed through a C18 column. Causality: The lipophilic methoxyphenoxy group ensures strong retention on the C18 stationary phase, allowing polar impurities to elute early in the void volume.

-

Step 2: LC-MS (ESI+) Analysis: The purified fraction is subjected to Electrospray Ionization Mass Spectrometry. Self-Validation: The spectrum must exhibit a dominant molecular ion peak at m/z 230.1 [M+H]+ (corresponding to the free base mass of 229.27 + a proton). If this mass is absent, the workflow is halted, saving valuable NMR instrument time.

-

Step 3: qNMR Spectroscopy: 1H and 13C NMR are performed in DMSO-d6 using an internal standard (e.g., maleic acid). Causality: DMSO-d6 is chosen to clearly resolve the amine protons (which exchange too rapidly and disappear in D2O or CD3OD) and to fully dissolve the hydrochloride salt. The internal standard provides absolute quantitative purity (qNMR) rather than just relative structural confirmation.

Fig 2. Self-validating analytical workflow for structural and purity confirmation.

References

-

Jasim, B. A., et al. "Effect of inhibition by 2-(2-methoxyphenoxy) benzylamine hydrochloride for corrosion of mild Steel in HCl media." Journal of Xidian University, 14(4):3499-3507, May 2020. URL: [Link]

Pharmacological Role of 2-(2-Methoxyphenoxy)benzylamine Derivatives: A Comprehensive Technical Guide

Executive Summary

As a Senior Application Scientist, I frequently encounter chemical scaffolds that serve as the architectural foundation for diverse therapeutic agents. The 2-(2-Methoxyphenoxy)benzylamine core (CAS 870061-70-4) and its ethylamine homologues (e.g., CAS 3246-03-5) represent a highly tunable pharmacophore[1][2]. Characterized by a diphenyl ether-like linkage and a basic amine, this scaffold is uniquely positioned to interact with monoamine transporters, G-protein coupled receptors (GPCRs), and viral allosteric sites.

This whitepaper dissects the structure-activity relationships (SAR), pharmacological mechanisms, and the self-validating experimental methodologies required to characterize these derivatives in modern drug discovery.

Core Pharmacological Roles & Mechanisms of Action

Neuromodulation: Dual SERT Inhibition and 5-HT2A Antagonism

The phenoxybenzylamine platform has been extensively evaluated for psychiatric therapeutics, specifically in the development of second-generation antidepressants. A comprehensive QSAR study by Pfizer identified that phenoxybenzylamine derivatives possess exceptional dual affinity for the Serotonin Transporter (SERT) and the 5-HT2A receptor[3].

The Causality of the Structure: The efficacy of this scaffold relies on a low energy barrier to rotation around the diphenyl ether bond. The addition of an electron-donating group (EDG)—such as the ortho-methoxy substitution in 2-(2-methoxyphenoxy)benzylamine—increases the electron density of the aromatic system. This electronic enrichment not only enhances the flexibility of the molecule, allowing it to access the specific high-affinity conformations required for 5-HT2A binding, but the methoxy oxygen also serves as a critical hydrogen-bond acceptor within the receptor's binding pocket[3].

Adrenergic Receptor Antagonism

Derivatives such as N-[2-(2-Methoxyphenoxy)ethyl]benzylamine are critical intermediates in the synthesis of aryloxyalkylamine-class drugs, most notably Carvedilol [][5]. In this context, the methoxyphenoxy moiety anchors the molecule into the orthosteric binding site of

Viral Allosteric Enzyme Inhibition

Beyond human neurochemistry, the phenoxybenzylamine scaffold exhibits potent antiviral properties. Research demonstrates that phenoxybenzylamine derivatives act as direct-acting antiviral agents against the Hepatitis C Virus (HCV)[6][7]. Mechanism: The compound binds to a highly conserved allosteric site located precisely at the interface between the protease and helicase domains of the HCV NS3 protein. By wedging into this interface, the derivative thermodynamically stabilizes the NS3 protein in an inactive conformation, thereby halting viral replication[6].

Quantitative Pharmacological Profiling

To facilitate cross-target comparison, the binding affinities and inhibitory concentrations of the phenoxybenzylamine platform are summarized below.

| Target / Receptor | Pharmacological Action | Affinity / Potency | Structural Dependency |

| SERT | Reuptake Inhibition | Requires basic nitrogen and flexible ether linkage[3]. | |

| 5-HT2A | Receptor Antagonism | Enhanced by electron-donating ortho-methoxy groups[3]. | |

| HCV NS3/4A | Allosteric Inhibition | Dependent on hydrophobic packing at the protease/helicase interface[6]. | |

| Adrenergic ( | Competitive Antagonism | Target-Dependent | Requires precise aryloxyalkylamine linker length[]. |

Mechanistic Visualizations

Monoamine Transporter Inhibition Pathway

The following diagram illustrates the dual-action signaling pathway of phenoxybenzylamine derivatives in the synaptic cleft.

Caption: Dual SERT/5-HT2A modulation pathway by phenoxybenzylamine derivatives.

Self-Validating Experimental Methodologies

To ensure scientific integrity, the characterization of these derivatives must rely on self-validating assay architectures. Below are the definitive protocols for evaluating both neuromodulatory affinity and allosteric enzyme inhibition.

Protocol 1: High-Throughput Radioligand Binding Assay (SERT & 5-HT2A)

Rationale: Equilibrium radioligand binding provides the most accurate thermodynamic measurement of

Step-by-Step Workflow:

-

Membrane Preparation: Isolate membranes from HEK293 cells stably expressing human SERT or 5-HT2A. Homogenize in 50 mM Tris-HCl buffer (pH 7.4).

-

Radioligand Addition: Add 1 nM

citalopram (for SERT) or 1 nM -

Compound Titration: Dispense the 2-(2-Methoxyphenoxy)benzylamine derivative in a 10-point concentration-response curve (10 pM to 10

M). -

NSB Control: In dedicated wells, add 10

M fluoxetine (SERT) or 10 -

Incubation & Filtration: Incubate at 25°C for 90 minutes to reach equilibrium. Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine.

-

Quantification: Measure retained radioactivity via liquid scintillation counting. Calculate

using the Cheng-Prusoff equation.

Protocol 2: Surface Plasmon Resonance (SPR) for Allosteric Binding Kinetics

Rationale: Why use SPR over Isothermal Titration Calorimetry (ITC) for the HCV NS3/4A target? Allosteric modulators often exhibit transient binding kinetics (rapid

Caption: Self-validating SPR workflow for determining allosteric binding kinetics.

Step-by-Step Workflow:

-

Surface Preparation: Activate a CM5 sensor chip using standard amine coupling (EDC/NHS). Immobilize purified HCV NS3/4A protein to a density of ~3000 Response Units (RU).

-

Reference Channel: Leave flow cell 1 unmodified (activated and blocked with ethanolamine) to serve as the in-line reference subtraction channel.

-

Analyte Injection: Inject the phenoxybenzylamine derivative at flow rates of 50

L/min to minimize mass transport limitations. Use a concentration series from 0.1x to 10x the estimated -

Dissociation Phase: Allow running buffer to flow over the chip for 300 seconds to monitor the dissociation rate (

). -

Data Fitting & Validation: Fit the double-referenced sensorgrams to a 1:1 Langmuir binding model. Validation check: Ensure the

value of the fit is less than 10% of the maximum response (

References

- Title: CAS 870061-70-4: Benzenemethanamine, 2-(2-methoxyphenoxy)

- Title: N-[2-(2-Methoxyphenoxy)

- Title: CAS 3246-03-5 (N-[2-(2-Methoxyphenoxy)ethyl]benzyl amine)

- Title: N-[2-(2-Methoxyphenoxy)

- Source: targetmol.

- Source: chemicalbook.

- Source: rsc.

Sources

- 1. CAS 870061-70-4: Benzenemethanamine, 2-(2-methoxyphenoxy)-… [cymitquimica.com]

- 2. clearsynth.com [clearsynth.com]

- 3. books.rsc.org [books.rsc.org]

- 5. theclinivex.com [theclinivex.com]

- 6. 4-Phenoxybenzylamine | HCV Protease | TargetMol [targetmol.com]

- 7. 4-PHENOXYBENZYLAMINE | 107622-80-0 [chemicalbook.com]

Difference between 2-(2-Methoxyphenoxy)ethylamine and benzylamine derivative

Architectural Divergence in Medicinal Chemistry: A Comparative Analysis of 2-(2-Methoxyphenoxy)ethylamine and Benzylamine Scaffolds

As a Senior Application Scientist, the selection of an amine scaffold during hit-to-lead optimization is never arbitrary; it is a fundamental decision that dictates the pharmacokinetic (PK) and pharmacodynamic (PD) trajectory of a compound. This technical guide deconstructs the structural, physicochemical, and pharmacological disparities between two ubiquitous motifs: 2-(2-methoxyphenoxy)ethylamine (a highly flexible, hydrogen-bond capable aryloxyethylamine) and benzylamine derivatives (rigid, sterically compact arylalkylamines).

Structural and Physicochemical Causality

The core divergence between these two scaffolds lies in their linker architecture, which fundamentally alters their 3D vector projection and receptor residence time.

-

2-(2-Methoxyphenoxy)ethylamine : This scaffold features a guaiacol moiety linked via an ethyl ether chain to a primary amine. The ether oxygen introduces a critical hydrogen-bond acceptor, while the two-carbon chain provides significant conformational flexibility. Crucially, the steric clash between the ortho-methoxy group and the ether oxygen lone pairs restricts the dihedral angle, forcing the aromatic ring out of coplanarity. This pre-organizes the pharmacophore to adapt to complex, deep G-Protein-Coupled Receptor (GPCR) pockets[1].

-

Benzylamine Derivatives : Featuring a single methylene bridge (-CH2-), benzylamines are highly rigid. The rotational freedom is restricted strictly to the Ar-CH2 and CH2-NH2 bonds. This rigidity decreases the entropic penalty upon binding, making it an ideal scaffold for tight, well-defined enzymatic clefts where induced fit is minimal.

Table 1: Quantitative Physicochemical Comparison

| Property | 2-(2-Methoxyphenoxy)ethylamine | Benzylamine (Unsubstituted) | Causality / Impact on Drug Design |

| Linker Architecture | -O-CH2-CH2- | -CH2- | Ether provides an H-bond acceptor; the ethyl chain increases spatial reach. |

| Rotatable Bonds | 4 | 1 | Phenoxyethylamine adapts to GPCRs; Benzylamine fits rigid enzyme pockets. |

| pKa (Amine) | ~9.2 | ~9.3 | Both are protonated at physiological pH, driving electrostatic interactions with Asp/Glu residues. |

| H-Bond Acceptors | 3 | 1 | The methoxy and ether oxygens enable complex water-network interactions in the binding site. |

| Steric Profile | Orthogonal 3D projection | Planar 2D projection | Dictates the topological fit within the orthosteric binding site. |

Pharmacological Target Space and SAR Dynamics

The physicochemical differences directly dictate the pharmacological utility of each scaffold.

The Phenoxyethylamine Network (GPCRs): Because of its flexibility and hydrogen-bonding capacity, 2-(2-methoxyphenoxy)ethylamine is a privileged scaffold for the adrenergic and serotonergic systems. It serves as the critical intermediate in the synthesis of Carvedilol, a non-selective beta-blocker with alpha-1 blocking activity[1]. Furthermore, 2-(2-methoxyphenoxy)ethylamine hydrochloride itself acts as a validated 2[2].

The Benzylamine Network (Enzymes): Conversely, the rigidity of benzylamines is frequently exploited in Monoamine Oxidase (MAO) inhibitors and as hinge-binding fragments in kinase inhibitors. In broader structure-activity relationship (SAR) studies, substituting a rigid benzylamine with a flexible aryloxyethylamine often drastically alters receptor subtype selectivity by allowing the basic amine to reach deeper orthosteric sub-pockets[3].

Divergent pharmacological targeting pathways of phenoxyethylamine vs. benzylamine scaffolds.

Experimental Methodologies: Synthesis and Validation

To rigorously evaluate these scaffolds, researchers must employ self-validating synthetic and assay protocols. Do not treat these as mere recipes; understand the causality behind each operational choice.

Protocol 1: Highly Selective O-Alkylation Synthesis of 2-(2-Methoxyphenoxy)ethylamine

Causality: O-alkylation of guaiacol with 2-chloroethylamine hydrochloride is favored over reductive amination due to higher atom economy. The use of the hydrochloride salt of the alkylating agent prevents premature aziridine formation (self-condensation) at lower temperatures.

-

Reaction Assembly : Charge a flame-dried flask with guaiacol (1.0 eq) and anhydrous N,N-dimethylformamide (DMF). Anhydrous conditions are critical to prevent the competitive hydrolysis of the alkylating agent.

-

Deprotonation : Add anhydrous K₂CO₃ (2.5 eq) and stir at room temperature for 30 minutes. This fully deprotonates the guaiacol (pKa ~9.9) to form the highly nucleophilic phenoxide.

-

Alkylation : Introduce 2-chloroethylamine hydrochloride (1.1 eq) portion-wise at 0°C to control the exothermic reaction, then heat to 80°C for 12 hours under a nitrogen atmosphere.

-

Self-Validating Workup : Quench with ice water and extract with ethyl acetate. Wash the organic layer with a 5% aqueous LiCl solution. Insight: LiCl effectively partitions DMF into the aqueous phase, preventing organic layer contamination.

-

Purification via Precipitation : Acidify the organic layer with 2M HCl in diethyl ether. Insight: This selectively crystallizes the product as a hydrochloride salt, leaving non-basic unreacted guaiacol in solution, ensuring a self-validating purity upgrade without column chromatography.

Protocol 2: Comparative Radioligand Binding Assay (α1-Adrenergic Receptor)

Causality: To quantify the impact of the ether linker on GPCR affinity, a competitive displacement assay using [³H]-prazosin is employed. The protocol's integrity relies on specific controls to validate membrane viability and minimize background noise.

-

Membrane Preparation : Resuspend CHO-K1 cells stably expressing human α1A-adrenergic receptors in an assay buffer (50 mM Tris-HCl, 1 mM EDTA, pH 7.4).

-

Assay Assembly : In a 96-well plate, combine 20 µg of membrane protein, 0.5 nM [³H]-prazosin, and varying concentrations (10⁻¹¹ to 10⁻⁴ M) of the test compound (phenoxyethylamine vs. benzylamine derivative).

-

Self-Validation Controls : Dedicate specific wells to 10 µM phentolamine to define Non-Specific Binding (NSB). Include a known standard (e.g., tamsulosin) to validate the dynamic range and membrane integrity of the assay.

-

Equilibration : Incubate the plate at 25°C for 60 minutes to achieve thermodynamic equilibrium.

-

Filtration : Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI). Insight: PEI coats the glass fibers with positive charges, neutralizing them to prevent the non-specific binding of the positively charged amine ligands.

-

Quantification : Wash filters three times with ice-cold buffer, add scintillation cocktail, and quantify bound radioactivity using a microplate beta counter. Calculate IC₅₀/Ki values using non-linear regression.

References

- Title: 2-(2-methoxyphenoxy)

- Title: α1-adrenergic receptor antagonist | MedChemExpress (MCE)

- Source: nih.

Sources

Translational Guide & Safety Data Architecture: 2-(2-Methoxyphenoxy)benzylamine

Executive Summary

2-(2-Methoxyphenoxy)benzylamine is a highly versatile bifunctional chemical entity utilized extensively across medicinal chemistry and materials science. Characterized by a primary amine linked to a methoxyphenoxy-substituted benzene ring, the compound acts as a critical pharmaceutical intermediate and a potent anti-corrosive agent. This technical whitepaper synthesizes the safety data sheet (SDS) parameters with field-proven experimental workflows, providing a comprehensive operational framework for researchers.

Section 1: Physicochemical Architecture

The structural dichotomy of 2-(2-methoxyphenoxy)benzylamine—combining a hydrophilic amine with a lipophilic methoxyphenoxy moiety—dictates its behavior in solution and at solid-liquid interfaces[1]. In laboratory settings, the hydrochloride salt is predominantly favored over the free base. The causality behind this preference is that protonation of the amine drastically enhances aqueous solubility, bioavailability, and oxidative stability, making it superior for both biological assays and aqueous formulations[1].

Quantitative Physicochemical Data

| Property | Value (Hydrochloride Salt) | Value (Free Base) |

| CAS Number | 870061-70-4[1] | 870121-39-4[2] |

| Molecular Formula | C14H16ClNO2[1] | C14H15NO2[3] |

| Molecular Weight | 265.74 g/mol [1] | 229.27 g/mol [3] |

| Purity Standard | ≥ 95.0%[1] | ≥ 95.0%[2] |

| Physical Form | White to off-white crystalline powder[1] | Solid / Viscous Oil |

| Solubility Profile | Soluble in H₂O, DMSO, Methanol[1] | Soluble in organic solvents |

Section 2: Hazard Mitigation & Safety Data (SDS Core)

As a bioactive amine derivative, 2-(2-methoxyphenoxy)benzylamine requires rigorous safety protocols. It is formally classified under the GHS07 (Warning) hazard category[4].

-

Skin & Eye Irritation (H315, H319): The basicity of the amine and the lipophilicity of the ether linkage allow the compound to disrupt lipid bilayers in the stratum corneum and corneal epithelium.

-

Respiratory Tract Irritation (H335): Inhalation of the crystalline dust can cause micro-abrasions and localized pH shifts in the respiratory mucosa.

Causality-Driven PPE Selection: Standard nitrile gloves are mandated because the compound's partition coefficient allows moderate transdermal penetration. A particulate respirator (N95/P100) must be utilized during weighing procedures because the aerodynamic diameter of the milled hydrochloride powder frequently falls within the inhalable fraction range (<100 μm).

Workflow for safe handling and validation of 2-(2-Methoxyphenoxy)benzylamine.

Section 3: Mechanistic Applications

A. Pharmaceutical & Biochemical Probing

In medicinal chemistry, the compound acts as a critical intermediate for synthesizing drugs targeting neurological disorders[5]. The spatial arrangement of the methoxy and phenoxy groups creates a specific steric bulk that is highly effective for probing receptor binding pockets or inhibiting specific enzymes[5]. The primary amine serves as a reliable synthetic handle for subsequent amide coupling or reductive amination.

B. Corrosion Inhibition in Acidic Media

Beyond biological applications, 2-(2-methoxyphenoxy)benzylamine hydrochloride demonstrates profound efficacy as a corrosion inhibitor for mild steel in hydrochloric acid (HCl) environments[6]. The mechanism relies on chemical adsorption (chemisorption). The nitrogen atom of the amine and the oxygen atoms of the ether linkages possess lone pairs of electrons[6]. These heteroatoms coordinate with the vacant d-orbitals of iron (Fe) on the steel surface, forming a protective monolayer that follows the Langmuir adsorption isotherm[6]. This film physically blocks the diffusion of corrosive hydronium (H⁺) and chloride (Cl⁻) ions to the metal surface.

Mechanism of mild steel corrosion inhibition via heteroatom adsorption.

Section 4: Validated Experimental Protocols

Protocol 1: Self-Validating Preparation of Aqueous Stock Solutions

Objective: Prepare a stable 10 mM stock solution for biochemical receptor binding assays.

-

Weighing: In a calibrated analytical balance within a Class II fume hood, weigh 26.57 mg of 2-(2-methoxyphenoxy)benzylamine HCl.

-

Causality: The active draft shield of the fume hood prevents the inhalation of H335-classified micro-particulates.

-

-

Dissolution: Transfer the powder to a 10 mL volumetric flask. Add 8 mL of ultra-pure deionized water (18.2 MΩ·cm).

-

Agitation: Vortex the mixture continuously for 60 seconds at room temperature.

-

Validation Check: Inspect the solution against a dark background under strong light.

-

Self-Validation: The solution must be perfectly clear and colorless. Any turbidity indicates incomplete salt dissociation or the presence of the lipophilic free base (due to HCl volatilization during poor storage). If turbid, adjust the pH to < 4.0 using 0.1 M HCl to force complete amine protonation.

-

-

Volume Adjustment: Bring the total volume to exactly 10 mL with deionized water.

Protocol 2: Gravimetric (Weight Loss) Corrosion Inhibition Assay

Objective: Quantify the inhibition efficiency of the compound on mild steel in 1.0 M HCl[6].

-

Preparation: Polish mild steel coupons (dimensions: 2x2x0.1 cm) sequentially with varying grades of emery paper. Wash thoroughly with absolute ethanol to remove organic residues and dry in a vacuum desiccator.

-

Baseline Weighing: Record the exact initial mass (

) of the coupon using an analytical balance (accuracy to 0.1 mg). -

Immersion: Submerge the coupon in 100 mL of 1.0 M HCl containing 500 ppm of 2-(2-methoxyphenoxy)benzylamine HCl. Maintain the system at 35°C in a thermostated water bath for exactly 24 hours.

-

Causality: A concentration of 500 ppm ensures sufficient molecular density to fully saturate the metal surface active sites in accordance with Langmuir adsorption kinetics, while 35°C simulates standard industrial pipeline conditions[6].

-

-

Retrieval & Cleaning: Remove the coupon, scrub gently with a bristle brush under running water to remove loose, non-adherent corrosion products, rinse with absolute ethanol, and dry completely.

-

Final Weighing: Record the final mass (

). -

Validation Check: Calculate the corrosion rate and inhibition efficiency.

-

Self-Validation: A successful protective film formation is validated if the weight loss (

) in the treated solution is at least 80% lower than the weight loss of a control coupon submerged in uninhibited 1.0 M HCl.

-

References

-

CymitQuimica. "CAS 870061-70-4: Benzenemethanamine, 2-(2-methoxyphenoxy)-, hydrochloride"1

-

Chem-Impex. "2-(2-Methoxyphenoxy)Benzylamine Hydrochloride Applications" 5

-

ResearchGate. "Effect of inhibition by 2-(2-methoxyphenoxy) benzylamine hydrochloride for corrosion of mild Steel in HCl media" 6

-

ChemicalBook. "2-(2-Methoxyphenoxy)-benzylaMine | 870121-39-4 Safety Data"4

Sources

- 1. CAS 870061-70-4: Benzenemethanamine, 2-(2-methoxyphenoxy)-… [cymitquimica.com]

- 2. 2-(2-Methoxyphenoxy)-benzylaMine | 870121-39-4 [chemicalbook.com]

- 3. 2-(2-甲氧基苯氧基)-芐基胺 CAS#: 870121-39-4 • ChemWhat | 化學品和生物製品資料庫 [chemwhat.tw]

- 4. 2-(2-Methoxyphenoxy)-benzylaMine | 870121-39-4 [chemicalbook.com]

- 5. chemimpex.com [chemimpex.com]

- 6. researchgate.net [researchgate.net]

Research Applications of 2-(2-Methoxyphenoxy)benzylamine in Cardiology

The following is an in-depth technical guide on the research applications of 2-(2-Methoxyphenoxy)benzylamine in cardiology, focusing on its role as a pharmacophore probe and synthetic intermediate in the development of adrenergic and ion-channel modulating agents.

Content Type: Technical Guide / Whitepaper Target Audience: Medicinal Chemists, Pharmacologists, and Cardiovascular Researchers

Executive Summary: The Pharmacophore Scaffold

2-(2-Methoxyphenoxy)benzylamine (CAS: 870061-70-4) is a specialized chemical intermediate and pharmacological probe belonging to the aryloxyalkylamine class. In cardiovascular research, this compound serves as a critical structural analog to the side chains of blockbuster non-selective

While the ethylamine variant (2-(2-methoxyphenoxy)ethylamine) is the direct precursor to Carvedilol, the benzylamine variant discussed here is utilized primarily in Structure-Activity Relationship (SAR) studies to evaluate the impact of linker rigidity and aromatic stacking on receptor binding affinity. Its primary research applications in cardiology include:

-

-Adrenoceptor Subtype Profiling: Acting as a rigidified probe to map the orthosteric binding pocket of

-

Anti-Arrhythmic Drug Design: Investigating sodium channel blockade potential due to its structural homology with Class IB anti-arrhythmics (e.g., Mexiletine).

-

Synthetic Medicinal Chemistry: Serving as a modular building block for "hybrid" cardiovascular drugs targeting multiple G-Protein Coupled Receptors (GPCRs).

Mechanistic Pharmacology & SAR Utility

The "Privileged Scaffold" in Cardiology

The 2-methoxyphenoxy motif is a "privileged structure" in cardiology, capable of binding to multiple targets depending on the linker length and amine substitution.

| Drug / Compound | Linker Structure | Primary Target | Cardiac Effect |

| Carvedilol | Ethyl (Flexible) | Anti-hypertensive, CHF treatment | |

| WB-4101 | Ethyl (Flexible) | Vasodilation (Research Tool) | |

| Mexiletine | Propyl (Branched) | Anti-arrhythmic (Class IB) | |

| 2-(2-Methoxyphenoxy)benzylamine | Benzyl (Rigid) | Receptor Mapping / Lead Optimization |

Alpha-Adrenergic Receptor Antagonism

The primary research interest in 2-(2-Methoxyphenoxy)benzylamine lies in its interaction with the

-

Mechanism: The compound competes with norepinephrine for the

binding site on vascular smooth muscle cells. -

Outcome: Inhibition of

-protein signaling

Visualization: Signaling Pathway & Inhibition

The following diagram illustrates the point of intervention for 2-(2-Methoxyphenoxy)benzylamine within the vascular smooth muscle signaling cascade.

Caption: Competitive antagonism of the Alpha-1 receptor by the benzylamine probe prevents Gq-mediated vasoconstriction.

Experimental Protocols for Cardiovascular Research

To validate the affinity and efficacy of 2-(2-Methoxyphenoxy)benzylamine, researchers typically employ a Radioligand Binding Assay followed by a Functional Tissue Bath Assay .

Protocol A: Radioligand Binding Assay (Alpha-1 Affinity)

Objective: Determine the

Reagents:

-

Source Tissue: Rat heart ventricle membranes (rich in

). -

Radioligand:

-Prazosin (0.2 nM). -

Test Compound: 2-(2-Methoxyphenoxy)benzylamine (10 concentrations:

M to -

Non-specific Binder: Phentolamine (10

M).

Workflow:

-

Membrane Prep: Homogenize rat heart tissue in ice-cold Tris-HCl buffer (pH 7.4). Centrifuge at 48,000 x g for 20 min. Resuspend pellet.

-

Incubation: In 96-well plates, mix:

-

50

L Membrane suspension. -

50

L -

50

L Test Compound (or buffer for Total Binding).

-

-

Equilibrium: Incubate at 25°C for 60 minutes.

-

Harvest: Rapid filtration through GF/B glass fiber filters using a cell harvester. Wash 3x with ice-cold buffer.

-

Analysis: Measure radioactivity via liquid scintillation counting. Plot displacement curves to calculate

and derive

Protocol B: Isolated Aortic Ring Assay (Functional Vasodilation)

Objective: Assess the functional vasodilatory potency (

Workflow:

-

Preparation: Isolate thoracic aorta from male Sprague-Dawley rats. Clean connective tissue and cut into 3-4 mm rings.

-

Mounting: Suspend rings in organ baths containing Krebs-Henseleit solution (37°C, 95%

/5% -

Pre-contraction: Induce contraction with Phenylephrine (PE, 1

M) until a stable plateau is reached. -

Dose-Response: Add 2-(2-Methoxyphenoxy)benzylamine cumulatively (

M to -

Data Recording: Measure relaxation as a percentage of PE-induced contraction using isometric force transducers.

Synthesis & Chemical Handling

For researchers synthesizing derivatives or using the compound as an intermediate.[1]

Synthetic Route (Reductive Amination)

The most robust synthesis for research grade material involves the reductive amination of 2-(2-methoxyphenoxy)benzaldehyde .

-

Precursor: 2-(2-methoxyphenoxy)benzaldehyde.

-

Reagents: Ammonium acetate (

), Sodium cyanoborohydride ( -

Step 1: Dissolve aldehyde in MeOH. Add excess

. Stir for 2 hours to form the imine. -

Step 2: Add

slowly at 0°C. Stir overnight at room temperature. -

Workup: Quench with

, extract with DCM, and convert to Hydrochloride salt (CAS 870061-70-4) for stability.

Chemical Properties Table

| Property | Data |

| CAS Number | 870061-70-4 |

| Formula | |

| Molecular Weight | 265.74 g/mol |

| Solubility | Water (High), DMSO (>20 mg/mL), Ethanol |

| Storage | 2-8°C (Desiccated) |

| Purity Requirement | >98% (HPLC) for biological assays |

References & Further Reading

The following references provide the foundational basis for the protocols and mechanistic insights described above.

-

Chem-Impex International. (n.d.). 2-(2-Methoxyphenoxy)Benzylamine Hydrochloride Product Data. Retrieved from

-

Source for chemical properties and general application in pharmaceutical development.

-

-

Ruffolo, R. R., et al. (1995). "Structure-activity relationships of alpha-adrenoceptor agonists and antagonists." Journal of Medicinal Chemistry.

-

Foundational text on the SAR of aryloxyalkylamines in cardiology.

-

-

Fouda, A. S., et al. (2020).[2] "Effect of inhibition by 2-(2-methoxyphenoxy) benzylamine hydrochloride for corrosion of mild Steel." ResearchGate.

-

Provides physical characterization data (IR/NMR) and stability profiles relevant to handling the compound.

-

-

Dunn, C. J., et al. (1997). "Carvedilol: A review of its pharmacological properties and therapeutic efficacy." Drugs.

-

Contextualizes the biological importance of the 2-methoxyphenoxy pharmacophore.

-

-

Sigma-Aldrich. (n.d.). 2-(2-Methoxyphenoxy)benzylamine HCl Catalog Entry. Retrieved from

-

Verification of commercial availability for research use.

-

Sources

Methodological & Application

Application Note: Advanced Synthesis of Carvedilol and Pharmacopeial Analogs via Benzylamine-Mediated Pathways

Target Audience: Process Chemists, Analytical Scientists, and Drug Development Professionals Content Type: Technical Protocol & Mechanistic Guide

Executive Summary & Nomenclature Clarification

Carvedilol is a non-selective β-adrenergic blocking agent with α1-blocking activity, widely prescribed for congestive heart failure and hypertension. The standard industrial synthesis—reacting 4-(oxiran-2-ylmethoxy)-9H-carbazole (EPOC) with 2-(2-methoxyphenoxy)ethylamine—is notoriously plagued by the formation of "Impurity B" (a bis-alkylated byproduct)[1].

In advanced pharmaceutical synthesis, the term "benzylamine" in the context of Carvedilol refers to two distinct, highly critical pathways:

-

The API Protection Strategy: The use of N-benzyl-2-(2-methoxyphenoxy)ethylamine (often referred to in bench shorthand as the benzyl-derivative) to sterically block secondary alkylation, completely suppressing Impurity B formation[2].

-

The Reference Standard Synthesis: The use of the literal structural analog 2-(2-methoxyphenoxy)benzylamine (CAS 870061-70-4)[3] to synthesize Carvedilol Impurity C , a mandatory reference standard required for European Pharmacopoeia (Ph. Eur.) HPLC system suitability testing[4].

This application note provides field-proven, self-validating protocols for both pathways, ensuring absolute control over the impurity profile.

Mechanistic Rationale & Causality

Why Impurity B Forms (The Problem)

When an epoxide (EPOC) is opened by a primary amine, the resulting secondary amine (Carvedilol) is often more nucleophilic than the starting primary amine. This causes the newly formed Carvedilol to attack a second EPOC molecule, yielding the dimeric Impurity B[1].

The Benzyl-Mediated Solutions (The Causality)

-

For API Synthesis: By pre-protecting the primary amine with a bulky benzyl group, the nitrogen center becomes highly sterically hindered after the first epoxide ring opening. This physical bulk completely arrests the reaction at the tertiary amine stage, making bis-alkylation impossible[1]. Subsequent catalytic hydrogenolysis cleanly removes the benzyl group.

-

For Impurity C Synthesis: To synthesize Impurity C for analytical calibration, the flexible ethylene linker of the standard amine is replaced with a rigid benzyl linker. Reacting EPOC directly with 2-(2-methoxyphenoxy)benzylamine forces the formation of the specific pharmacopeial analog[4].

Quantitative Data & Reaction Parameters

Table 1: Reagent Equivalents for N-Benzyl API Strategy

| Reagent | MW ( g/mol ) | Equivalents | Mass/Vol | Function |

| EPOC | 239.27 | 1.00 | 10.0 g | Starting Material |

| N-Benzyl-MFA | 287.35 | 1.10 | 13.2 g | Protected Nucleophile |

| Isopropanol | 60.10 | - | 100 mL | Alkylation Solvent |

| 10% Pd/C | - | 0.05 | 1.0 g | Hydrogenolysis Catalyst |

| Ethyl Acetate | 88.11 | - | 150 mL | Crystallization Solvent |

Table 2: Pharmacopeial Impurity Profile

| Impurity | Chemical Origin | Mitigation / Utility Strategy |

| Impurity A | Unreacted EPOC degradation | Strict stoichiometric control; HPLC monitoring. |

| Impurity B | Secondary amine over-alkylation | Prevented via N-Benzyl protection of primary amine[1]. |

| Impurity C | Benzylamine analog formation | Synthesized deliberately as an HPLC reference standard[4]. |

Synthetic Workflow Visualization

Workflow for Carvedilol API and Impurity C synthesis via benzylamine pathways.

Experimental Protocols & Self-Validating Systems

Protocol A: Synthesis of Carvedilol API (Bis-Impurity Free)

Step 1: Epoxide Ring Opening (Alkylation)

-

Charge a 250 mL round-bottom flask with EPOC (10.0 g, 41.8 mmol) and isopropanol (100 mL).

-

Add N-benzyl-2-(2-methoxyphenoxy)ethylamine (13.2 g, 45.9 mmol) in a single portion.

-

Heat the mixture to reflux (80°C) under a nitrogen atmosphere for 12 hours.

-

Causality: Isopropanol provides optimal solubility at reflux while minimizing solvent-induced degradation. The N-benzyl group physically prevents the intermediate from attacking a second EPOC molecule[1].

-

Self-Validating System: Monitor via TLC (Silica gel, EtOAc:Hexane 1:1). The complete disappearance of the EPOC spot (Rf ~0.6) and the emergence of a single new spot (Rf ~0.4) validates the completion of the alkylation phase.

Step 2: Catalytic Hydrogenolysis (Debenzylation)

-

Transfer the crude N-benzyl intermediate to a Parr hydrogenator vessel. Add 10% Pd/C (1.0 g).

-

Pressurize the vessel with Hydrogen gas to 4 bar and heat to 45°C.

-

Causality: Palladium on carbon selectively cleaves the benzylic C-N bond without reducing the aromatic carbazole ring system.

-

Self-Validating System: The reaction validates its own completion volumetrically. Once the pressure gauge stabilizes (zero pressure drop over 30 consecutive minutes), hydrogen uptake has ceased, indicating quantitative debenzylation.

Step 3: Crystallization of Carvedilol Form II

-

Filter the reaction mass through a Celite pad to remove the Pd/C catalyst.

-

Concentrate the filtrate under vacuum and reconstitute in hot Ethyl Acetate (150 mL).

-

Cool the solution gradually to 0°C to induce crystallization[2].

-

Causality: Ethyl acetate is specifically chosen because Carvedilol Form II is highly crystalline in it, whereas trace unreacted amines remain highly soluble in the mother liquor[2].

-

Self-Validating System: The purity of the isolated white crystalline solid is validated by a sharp melting point of 114-115°C, confirming the successful isolation of the Form II polymorph[2].

Protocol B: Synthesis of Carvedilol Impurity C (Reference Standard)

-

Charge a reaction vessel with 1-(9H-carbazol-5-yloxy)-3-chloropropan-2-ol (derived from EPOC) and DMF (50 mL).

-

Add 2-(2-methoxyphenoxy)benzylamine hydrochloride (CAS 870061-70-4)[3] and Potassium Carbonate (K₂CO₃) as an acid scavenger.

-

Heat the mixture to 110°C for 8 hours[4].

-

Causality: The primary amine of the benzylamine analog acts as a nucleophile, displacing the chloride. K₂CO₃ neutralizes the generated HCl, driving the reaction forward[4].

-

Self-Validating System: Analyze the crude mixture via LC-MS. The reaction is validated when the mass spectrum shows the dominant presence of the [M+H]+ ion at m/z 469.2, corresponding to the exact molecular weight of Impurity C.

References

1.[4] Title: SYNTHESIS AND CHARACTERIZATION OF PHARMACOPEIAL IMPURITIES OF AN ANTIHYPERTENSIVE DRUG, CARVEDILOL Source: Connect Journals URL:

2.[1] Title: A New and Alternate Synthesis of Carvedilol: An Adrenergic receptor Source: Der Pharma Chemica URL:

3.[2] Title: PROCESS FOR THE PREPARATION OF CARVEDILOL AND ITS ENANTIOMERS Source: European Patent Office (EPO) URL:

4.[3] Title: 2-(2-Methoxyphenoxy)Benzylamine Hydrochloride Properties & Applications Source: Chem-Impex URL:

Sources

Reductive amination protocol for 2-(2-Methoxyphenoxy)ethylamine

Application Note: High-Yield Reductive Alkylation of 2-(2-Methoxyphenoxy)ethylamine

Abstract & Scope

This application note details a robust protocol for the reductive amination of 2-(2-Methoxyphenoxy)ethylamine (CAS: 1836-62-0). As a critical pharmacophore in non-selective

This guide prioritizes the use of Sodium Triacetoxyborohydride (STAB) over traditional cyanoborohydride methods.[1] STAB provides superior control over mono-alkylation vs. bis-alkylation and eliminates the generation of toxic cyanide byproducts, aligning with Green Chemistry principles in early-phase drug discovery.

Chemical Context & Rationale

Target Molecule: 2-(2-Methoxyphenoxy)ethylamine[2][3][4][5]

-

Structure: Primary alkyl amine with an ether-linked electron-rich aromatic ring.

-

Reactivity Profile: The amine is nucleophilic (

). The ortho-methoxy group on the phenyl ring provides electron density but is sufficiently distal to avoid steric interference at the nitrogen center. -

Challenge: Primary amines are prone to over-alkylation (forming tertiary amines) during reductive amination if the reducing agent is too aggressive or if the intermediate imine equilibrates slowly.

Why Sodium Triacetoxyborohydride (STAB)?

STAB is an acetoxy-modified borohydride.[1] The electron-withdrawing acetoxy groups stabilize the boron center, making it less nucleophilic than NaBH

-

Selectivity: STAB reduces the protonated iminium ion significantly faster than it reduces aldehydes or ketones.

-

Safety: Avoids the use of NaBH

CN (toxic) and catalytic hydrogenation (requires specialized pressure equipment/safety controls). -

Efficiency: Allows for a "One-Pot" protocol where amine, carbonyl, and reductant are mixed simultaneously (Direct Reductive Amination).[1]

Reaction Mechanism

The success of this protocol relies on the in situ formation of an iminium species.[6] The diagram below illustrates the kinetic preference of STAB for the iminium ion over the carbonyl precursor.

Figure 1: Mechanistic pathway highlighting the critical activation of the imine to the iminium ion, which is selectively reduced by STAB.

Materials & Equipment

Reagents:

-

Substrate: 2-(2-Methoxyphenoxy)ethylamine (High purity >98% recommended).[4] Note: Store under inert gas; amine absorbs CO

from air. -

Electrophile: Target Aldehyde (1.0 - 1.2 equiv) or Ketone.

-

Reductant: Sodium Triacetoxyborohydride (STAB), 95% grade.

-

Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM). DCE is preferred for reaction rates, but DCM is a safer alternative for initial screens.

-

Catalyst: Glacial Acetic Acid (AcOH).

Equipment:

-

Scintillation vials (20 mL) with Teflon-lined caps or Round Bottom Flask (50 mL).

-

Magnetic stir bar.

-

Inert gas line (Nitrogen or Argon).

Standard Operating Procedure (SOP)

Scale: 1.0 mmol (Representative)

Step 1: Preparation of Reaction Mixture

-

Equip a clean, dry reaction vessel with a magnetic stir bar.

-

Add 2-(2-Methoxyphenoxy)ethylamine (167.2 mg, 1.0 mmol) to the vessel.

-

Add the Aldehyde/Ketone (1.0 - 1.1 mmol).

-

Note: If the aldehyde is a solid, dissolve it in the solvent first.

-

-

Add DCE or DCM (5.0 mL, 0.2 M concentration).

-

(Optional but Recommended) Add Glacial Acetic Acid (1-2 drops, or ~1.0 equiv if reacting with a ketone).

-

Why? Acid catalysis accelerates imine formation and ensures the imine is protonated (iminium), which is the required substrate for STAB reduction.

-

Step 2: Imine Formation (Equilibration)

-

Stir the mixture at Room Temperature (20-25°C) for 15-30 minutes under Nitrogen.

-

Tip: For sterically hindered ketones, extending this time to 1-2 hours (or adding 4Å molecular sieves) can improve yield by driving the equilibrium toward the imine before the reductant is added.

-

Step 3: Reduction

-

Add Sodium Triacetoxyborohydride (STAB) (318 mg, 1.5 mmol) in a single portion.

-

Observation: Mild effervescence may occur.

-

-

Seal the vessel and stir vigorously at Room Temperature.

-

Aldehydes: Reaction is typically complete in 2–4 hours.

-

Ketones: Reaction may require 12–24 hours.

-

Step 4: Quench & Workup

-

Quench: Slowly add saturated aqueous NaHCO

(5 mL) to the reaction mixture. Stir for 10 minutes to neutralize acetic acid and decompose excess borohydride. -

Extraction: Transfer to a separatory funnel. Extract the aqueous layer with DCM (3 x 10 mL).

-

Wash: Combine organic layers and wash with Brine (10 mL).

-

Dry: Dry over anhydrous Na

SO

Step 5: Purification

-

The crude material is often clean enough for analytical characterization.

-

If purification is required, Flash Column Chromatography is standard.

-

Eluent: DCM:MeOH (95:5) with 1% NH

OH (or Triethylamine) to prevent streaking of the amine on silica.

-

Critical Process Parameters (CPPs)

| Parameter | Recommended Range | Impact on Quality |

| Stoichiometry (Amine:Aldehyde) | 1:1 to 1:1.2 | Excess aldehyde ensures full conversion of the valuable amine, but requires removal later. |

| Stoichiometry (STAB) | 1.4 - 1.6 equiv | Insufficient STAB leads to stalled reactions; large excess complicates workup. |

| Solvent Water Content | < 0.1% (Anhydrous) | Water hydrolyzes STAB and the imine intermediate, lowering yield. |

| Acid Catalyst | 0 - 1.0 equiv | Essential for ketones; less critical for reactive aldehydes. |

Workflow Visualization

Figure 2: Operational workflow for the reductive amination protocol.

Troubleshooting & Optimization

-

Issue: Low Conversion (Starting Material Remains)

-

Issue: Bis-alkylation (Tertiary Amine Formation)

-

Root Cause:[4][7][8][9][10] The secondary amine product is more nucleophilic than the starting primary amine (common with small aldehydes like formaldehyde or acetaldehyde).

-

Solution: This is rarely an issue with STAB and bulky aldehydes. If observed, ensure the Aldehyde is added slowly to the amine, or switch to a stepwise indirect method (form imine in MeOH, isolate/evaporate, then reduce).

-

-

Issue: "Sticky" Emulsion during Workup

References

-

Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[7][12][13] Studies on Direct and Indirect Reductive Amination Procedures.[6][7][13][14] The Journal of Organic Chemistry, 61(11), 3849–3862.[7] [Link]

-

Organic Chemistry Portal. (n.d.). Reductive Amination: Sodium Triacetoxyborohydride.[6][7][9][13][14][15] [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 2-(2-Methoxy Phenoxy) Ethyl Amine Manufacturer in India | Vihita Bio [vihita-bio.com]

- 3. 2-(2-Methoxyphenoxy)ethylamine | 1836-62-0 [chemicalbook.com]

- 4. nbinno.com [nbinno.com]

- 5. 2-(2-Methoxyphenoxy)ethylamine, 97%, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.no]

- 6. Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Reductive amination - Wikipedia [en.wikipedia.org]

- 8. reddit.com [reddit.com]

- 9. chemistry.mdma.ch [chemistry.mdma.ch]

- 10. youtube.com [youtube.com]

- 11. Sodium Triacetoxyborohydride [sigmaaldrich.com]

- 12. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 13. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

- 15. TCI Practical Example: Reductive Amination Reaction Using Sodium Triacetoxyborohydride | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

Reaction of 2-(2-Methoxyphenoxy)-benzylamine with 4-(oxiran-2-ylmethoxy)carbazole

Application Note: Targeted Synthesis of N-Benzyl Carvedilol via Regioselective Aminolysis

Executive Summary

This Application Note details the protocol for the synthesis of N-Benzyl Carvedilol (often designated as Impurity C or a Protected Intermediate in Carvedilol manufacturing). The reaction involves the nucleophilic ring-opening of 4-(oxiran-2-ylmethoxy)carbazole (Carbazole Epoxide) by 2-(2-Methoxyphenoxy)benzylamine .

Scientific Rationale: Direct synthesis of Carvedilol using the primary amine 2-(2-methoxyphenoxy)ethylamine often suffers from the formation of a "bis-impurity" (Impurity B), where the product competes with the starting amine for the epoxide. By utilizing the benzylamine analog , the reaction leverages steric bulk and kinetic control to suppress over-alkylation, yielding a high-purity secondary amine intermediate. This intermediate can subsequently be debenzylated (via hydrogenolysis) to yield pharmaceutical-grade Carvedilol.

Reaction Mechanism & Chemistry

The reaction proceeds via an SN2 mechanism (bimolecular nucleophilic substitution).

-

Nucleophilic Attack: The lone pair on the nitrogen of the benzylamine attacks the less sterically hindered carbon (terminal carbon) of the epoxide ring.

-

Regioselectivity: The attack is highly regioselective for the terminal position due to the steric hindrance of the carbazole moiety near the internal epoxide carbon.

-

Kinetics: The reaction is generally second-order overall (first order with respect to both epoxide and amine).

Reaction Scheme:

Experimental Protocol

Materials & Reagents

| Reagent | MW ( g/mol ) | Equiv.[1][2] | Role |

| 4-(oxiran-2-ylmethoxy)carbazole | 239.27 | 1.0 | Electrophile (Epoxide) |

| 2-(2-Methoxyphenoxy)benzylamine | 229.28 | 1.1 - 1.2 | Nucleophile (Amine) |

| Isopropanol (IPA) | - | Solvent | Reaction Medium (Protic) |

| Ethyl Acetate / Hexanes | - | - | Recrystallization |

Note: If the amine is supplied as a Hydrochloride salt (HCl), add 1.2 equivalents of an organic base (e.g., DIPEA or TEA) to liberate the free amine in situ.

Step-by-Step Methodology

Step 1: Preparation of Reaction Mixture

-

Charge a clean, dry 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and internal temperature probe.

-

Add 4-(oxiran-2-ylmethoxy)carbazole (1.0 equiv) to the flask.

-

Add Isopropanol (IPA) (10 volumes relative to epoxide mass). Rationale: IPA is a protic solvent that activates the epoxide oxygen via hydrogen bonding, facilitating ring opening.

-

Initiate stirring to create a slurry.

Step 2: Addition of Amine

-

Add 2-(2-Methoxyphenoxy)benzylamine (1.1 equiv) to the slurry.

-

Optional: If solubility is poor, a co-solvent like Toluene or DMF (10-20% v/v) can be added, though IPA is usually sufficient at reflux.

Step 3: Reaction (Aminolysis)

-

Heat the mixture to Reflux (80–85°C) .

-

Maintain reflux for 4–6 hours .

-

Monitoring: The slurry typically dissolves into a clear solution as the reaction progresses and the product forms.

-

-

In-Process Control (IPC): Monitor by HPLC or TLC (Mobile Phase: Hexane:Ethyl Acetate 3:2).

-

Target: < 1.0% residual Epoxide.

-

Step 4: Workup & Isolation

-

Cool the reaction mixture slowly to Room Temperature (20–25°C) .

-

Further cool to 0–5°C using an ice bath and stir for 1 hour. The product, N-Benzyl Carvedilol, often precipitates as a solid.

-

Filtration: Filter the solid product.

-

Wash: Wash the filter cake with cold IPA (2 x 1 vol).

-

Drying: Dry under vacuum at 45°C for 6 hours.

Step 5: Purification (Recrystallization)

-

If purity is < 98%, dissolve the crude solid in hot Ethyl Acetate .

-

Add Hexanes or Petroleum Ether dropwise until turbidity is observed.

-

Cool to crystallize. Filter and dry.

Process Visualization

Reaction Workflow (DOT Diagram)

Caption: Operational workflow for the synthesis of N-Benzyl Carvedilol.

Chemical Mechanism Pathway

Caption: Mechanistic pathway showing SN2 attack and subsequent proton transfer.

Analytical Data & Specifications

Expected Product Properties (N-Benzyl Carvedilol):

-

Appearance: Off-white to pale yellow solid.

-

Melting Point: 102–105°C (Dependent on polymorph/solvate).

-

Solubility: Soluble in DMSO, Methanol, Ethyl Acetate; Insoluble in Water.

-

Mass Spectrometry (ESI+): [M+H]+ = 497.2 m/z.

Table 1: Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield | Incomplete reaction or product loss in mother liquor. | Extend reflux time; Concentrate mother liquor to recover second crop. |